ethyl 1-[(5-acetyl-3-thienyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[(5-acetyl-3-thienyl)carbonyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C24H29NO4S and its molecular weight is 427.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 427.18172958 g/mol and the complexity rating of the compound is 608. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
- Development of New Synthetic Methods : Research has focused on efficient synthesis routes for substituted piperidine derivatives, showcasing their potential in creating compounds with significant biological activities. For instance, novel methods for the synthesis of piperidinyl tetrahydrothieno[2,3-c]isoquinolines demonstrated antimicrobial activity, indicating their potential in drug development (R. Zaki et al., 2021) .
- Crystal Structure Analysis : Studies on the crystal structures of various piperidine derivatives enhance our understanding of their molecular conformations and potential interactions in biological systems. For example, the crystal structures of (E)-(3-ethyl-1-methyl-2,6-diphenylpiperidin-4-ylidene)amino phenyl carbonate and its isopropyl derivative were determined, providing insights into their conformational differences and potential reactivity (B. Raghuvarman et al., 2014) .
Biological Activities
- Antimicrobial Activity : Several studies have explored the antimicrobial properties of piperidine derivatives. For instance, the synthesis of new substituted spiro pyrazolethieno, pyrimidinethieno, and benzodiazepinethieno pyridazine derivatives from a starting material related to the compound showed significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Rasha A. M. Faty et al., 2010) .
Materials Science
- Liquid Crystalline Compounds : Research into heterocyclic liquid crystalline compounds, including derivatives of piperidines, has revealed their unique mesomorphic properties, offering potential applications in electronic displays and other technologies. The synthesis and comparison of mesomorphic properties of various derivatives indicate their utility in materials science (L. Karamysheva et al., 1981) .
Properties
IUPAC Name |
ethyl 1-(5-acetylthiophene-3-carbonyl)-4-(3-phenylpropyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4S/c1-3-29-23(28)24(11-7-10-19-8-5-4-6-9-19)12-14-25(15-13-24)22(27)20-16-21(18(2)26)30-17-20/h4-6,8-9,16-17H,3,7,10-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHPKZAENPXZIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)C2=CSC(=C2)C(=O)C)CCCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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